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Abstract

Bexotegrast hydrochloride (PLN-74809) is an investigational, orally bioavailable, dual-
selective inhibitor of the av31 and avf36 integrins. These integrins are key mediators in the
activation of transforming growth factor-beta (TGF-f3), a central profibrotic cytokine. By
targeting the activation of TGF-[3 specifically in fibrotic tissues, Bexotegrast represents a
promising therapeutic approach for fibroproliferative diseases. This technical guide provides a
comprehensive overview of the discovery, mechanism of action, and preclinical and clinical
development of Bexotegrast for the treatment of Idiopathic Pulmonary Fibrosis (IPF) and
Primary Sclerosing Cholangitis (PSC).

Introduction

Fibrotic diseases, such as Idiopathic Pulmonary Fibrosis (IPF) and Primary Sclerosing
Cholangitis (PSC), are characterized by the excessive deposition of extracellular matrix,
leading to organ scarring and dysfunction. A key driver of this pathological process is the
overactivation of Transforming Growth Factor-beta (TGF-3). Systemic inhibition of TGF-3 has
been challenging due to its pleiotropic effects and potential for toxicity. Bexotegrast (PLN-
74809) offers a targeted approach by inhibiting the av31 and av[36 integrins, which are
upregulated in fibrotic tissues and are crucial for the localized activation of latent TGF-3.[1][2]
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This localized inhibition is hypothesized to offer a favorable safety profile while effectively
reducing fibrosis.[2]

Discovery and Medicinal Chemistry

The discovery of Bexotegrast stemmed from medicinal chemistry efforts focused on identifying
potent and selective small molecule inhibitors of av integrins. The structure-activity
relationships (SAR) of related 3-amino acid derivatives have been explored to optimize potency
and selectivity for av31 and avp6.[3][4] While the specific synthesis of Bexotegrast
hydrochloride is proprietary, related patents describe the general synthetic strategies for this
class of compounds, often involving the coupling of a substituted quinazoline amine with a
functionalized amino acid derivative.[5][6][7][8]

Chemical Structure:

o Systematic Name: (2S)-4-[--INVALID-LINK--amino]-2-(quinazolin-4-ylamino)butanoic acid
hydrochloride

e Molecular Formula: C27H3sNeO3 - XHCI

e Molecular Weight: 492.61 g/mol (free base)[9]

Mechanism of Action

Bexotegrast is a dual-selective inhibitor of the avp1 and av[36 integrins.[10] These integrins are
cell surface receptors that bind to the arginine-glycine-aspartate (RGD) motif within the latency-
associated peptide (LAP) of the latent TGF-3 complex.[11][12] This binding event induces a
conformational change in the LAP, leading to the release and subsequent activation of mature
TGF-B. Activated TGF-[3 then binds to its receptors on the cell surface, initiating a downstream
signaling cascade, primarily through the SMAD pathway, which results in the transcription of
profibrotic genes.[1]

Bexotegrast competitively inhibits the binding of av31 and av[36 to the LAP, thereby preventing
the activation of TGF-[.[11][12] This targeted inhibition occurs predominantly in tissues where
these integrins are overexpressed, such as in the fibrotic lungs of IPF patients and the
cholestatic liver of PSC patients.[1][11]
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Figure 1: Bexotegrast inhibits TGF-[3 activation by blocking integrin binding.

Preclinical Development
In Vitro Studies

Bexotegrast has demonstrated potent and selective inhibition of avp1 and avf36 integrins in

various in vitro assays.

Table 1: In Vitro Potency of Bexotegrast
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Assay Type Target IC50 / Kd Reference
Ligand Binding avpl Kd: 3.4 nM [9]

Ligand Binding avp6 Kd: 5.7 nM [9]

TGF- Activation avpBl-mediated IC50: 19.2 nM [13]

TGF-B Activation avp6-mediated IC50: 29.8 nM [13]

Cell Adhesion to LAP
(Normal Human

) o avpe IC50: 39.3 nM [14]
Bronchial Epithelial

Cells)

Cell Adhesion to LAP
(Normal and IPF

avpl IC50: 24.4 - 26.1 nM [14]
Human Lung

Fibroblasts)

A common method to assess integrin-mediated TGF-3 activation involves a co-culture system.
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Figure 2: Workflow for a TGF-[3 activation co-culture assay.

Cell Culture: Maintain integrin-expressing cells (e.g., CHO cells transfected with human av31
or av36) and TGF-f reporter cells (e.g., mink lung epithelial cells, TMLC, which contain a
luciferase reporter gene under the control of a TGF-B-responsive promoter).[13][15]

Co-culture: Seed the integrin-expressing cells and reporter cells together in a multi-well
plate.

Treatment: Add varying concentrations of Bexotegrast or a vehicle control to the co-culture.

Incubation: Incubate the cells for a defined period to allow for TGF-3 activation and
subsequent luciferase expression.

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a
luminometer. The light output is proportional to the amount of activated TGF-3.[15]
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In Vivo Studies

The efficacy of Bexotegrast has been evaluated in the bleomycin-induced pulmonary fibrosis

model, a standard preclinical model for IPF.
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Figure 3: Workflow for the bleomycin-induced pulmonary fibrosis model.

« Induction of Fibrosis: Anesthetized mice receive a single intratracheal instillation of
bleomycin to induce lung injury and subsequent fibrosis.[16]

o Treatment: A therapeutic dosing regimen is typically initiated several days after bleomycin
administration to model treatment of established fibrosis. Bexotegrast or a vehicle control is
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administered orally, once or twice daily.

e Monitoring: Animals are monitored for body weight changes and clinical signs.

o Endpoint Analysis: At a predetermined time point (e.g., 14 or 21 days post-bleomycin),
animals are euthanized. Lungs are harvested for analysis, which may include:

o Histopathology: Lung sections are stained (e.g., Masson's trichrome) to visualize collagen
deposition and assess the extent of fibrosis using a scoring system (e.g., Ashcroft score).

o Collagen Quantification: The total lung collagen content is measured, often using a
hydroxyproline assay.

o Gene Expression Analysis: Quantitative PCR is used to measure the expression of
profibrotic genes (e.g., Collal, Acta2).

Preclinical Pharmacokinetics and Safety

Preclinical studies have demonstrated that Bexotegrast is orally bioavailable. Good Laboratory
Practice (GLP) toxicology studies are a standard part of preclinical development to assess the
safety profile of a drug candidate before human trials.[17] While detailed proprietary data is not
publicly available, the progression of Bexotegrast to clinical trials indicates an acceptable
preclinical safety and pharmacokinetic profile.

Clinical Development

Bexotegrast has been evaluated in several clinical trials for IPF and PSC.

Idiopathic Pulmonary Fibrosis (IPF)

This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study
evaluated the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with IPF.[11]
[18][19][20]

Table 2: INTEGRIS-IPF Study Design
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Parameter Description

Phase 2a

_ Randomized, double-blind, placebo-controlled,
Study Design i
dose-ranging

Population Patients with IPF (FVC 245% predicted)
) Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or
Intervention .
placebo, once daily
Treatment Duration At least 12 weeks
Background Therapy Permitted (nintedanib or pirfenidone)

Incidence of treatment-emergent adverse

Primary Endpoint
events (TEAES)

Secondary Endpoint Pharmacokinetics

Change from baseline in Forced Vital Capacity
Exploratory Endpoints (FVC), Quantitative Lung Fibrosis (QLF) score,
and biomarkers (e.g., PRO-C3, ITGB6)

Key Findings:

o Safety and Tolerability: Bexotegrast was generally well-tolerated at all doses up to 320 mg.
[11][12] The incidence of TEAEs was similar between the Bexotegrast and placebo groups.
[11][12] The most common TEAE was diarrhea, which was more frequent in patients also
receiving nintedanib.[11]

o Pharmacokinetics: Bexotegrast demonstrated dose-proportional increases in plasma
concentrations.[21][22]

o Efficacy (Exploratory):

o Areduction in FVC decline was observed in patients treated with Bexotegrast compared to
placebo.[11][23]

o A dose-dependent antifibrotic effect was observed based on QLF imaging.[11][12]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11351797/
https://pubmed.ncbi.nlm.nih.gov/38843105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11351797/
https://pubmed.ncbi.nlm.nih.gov/38843105/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11351797/
https://drughunter.com/molecule/bexotegrast
https://www.researchgate.net/publication/385561718_Bexotegrast_Shows_Dose-Dependent_Integrin_avb6_Receptor_Occupancy_in_Lungs_of_Participants_with_Idiopathic_Pulmonary_Fibrosis_A_Phase_2_Open-Label_Clinical_Trial
https://pmc.ncbi.nlm.nih.gov/articles/PMC11351797/
https://www.medchemexpress.com/bexotegrast-hydrochloride.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC11351797/
https://pubmed.ncbi.nlm.nih.gov/38843105/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609195?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

o A decrease in profibrotic biomarkers was seen with Bexotegrast treatment.[11][24]

Table 3: Select Efficacy Results from INTEGRIS-IPF (12 Weeks)

Dose Group Change in FVC from Baseline (mL)
Placebo -110.7
320 mg Bexotegrast +29.5

Note: Data are from the 320 mg cohort at 12 weeks.[21]

This open-label study used positron emission tomography (PET) with an av36-specific tracer to

confirm target engagement of Bexotegrast in the lungs of IPF patients.[25][26]

Key Findings:

o Dose- and concentration-dependent receptor occupancy of av36 by Bexotegrast was

observed.[25][26]

e The half-maximal effective concentration (EC50) for unbound Bexotegrast was estimated to

be 3.32 ng/mL.[22][25]

» High levels of receptor occupancy were achieved at clinically relevant doses.

Table 4: Estimated Maximum Receptor Occupancy in Phase 2 PET Study

Single Dose of Bexotegrast

Estimated Maximum Receptor Occupancy

60 mg 35%
80 mg 53%
120 mg 71%
240 mg 88%
320 mg 92%
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Note: Data are from single-dose administration.[22][25]

Primary Sclerosing Cholangitis (PSC)

This Phase 2a, multicenter, randomized, double-blind, placebo-controlled, dose-ranging study
is evaluating the safety, tolerability, and pharmacokinetics of Bexotegrast in patients with PSC
and suspected liver fibrosis.[27][28][29][30]

Table 5: INTEGRIS-PSC Study Design

Parameter Description

Phase 2a

_ Randomized, double-blind, placebo-controlled,
Study Design i
dose-ranging

Population Patients with PSC and suspected liver fibrosis

Bexotegrast (40 mg, 80 mg, 160 mg, 320 mg) or

Intervention .

placebo, once daily
Treatment Duration 12 weeks (up to 48 weeks in the 320 mg cohort)
Primary Endpoint Incidence of TEAEs
Secondary Endpoint Pharmacokinetics

Changes in markers of liver fibrosis (e.g., ELF
Exploratory Endpoints score, PRO-C3), liver biochemistry (e.g., ALP),

and liver imaging

Key Findings (Interim):

o Safety and Tolerability: Bexotegrast was generally well-tolerated, with a safety profile
consistent with that observed in the IPF studies.[28]

» Efficacy (Exploratory):

o Bexotegrast treatment led to a reduction in the Enhanced Liver Fibrosis (ELF) score and
PRO-C3 levels compared to placebo.[28]
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o Stabilization of alkaline phosphatase (ALP) levels was observed in the Bexotegrast group,
in contrast to an increase in the placebo group.

o MRI imaging suggested improvements in hepatocyte function and bile flow.

Conclusion

Bexotegrast hydrochloride (PLN-74809) is a promising, orally administered, dual-selective
inhibitor of av1 and avp6 integrins with a novel mechanism of action that targets the localized
activation of TGF-f3 in fibrotic tissues. Preclinical studies have demonstrated its potent
antifibrotic effects. Phase 2a clinical trials in both IPF and PSC have shown a favorable safety
and tolerability profile, along with encouraging signals of efficacy. The dose-dependent target
engagement confirmed by PET imaging further supports the therapeutic rationale. Ongoing and
future clinical trials will be crucial to fully elucidate the therapeutic potential of Bexotegrast in
treating these debilitating fibrotic diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» 28. Pliant Therapeutics Announces Positive Long-Term Data from the INTEGRIS-PSC Phase
2a Trial Demonstrating Bexotegrast was Well Tolerated at 320 mg with Continued Antifibrotic
and Anti-Cholestatic Activity Displayed Across Multiple Measures - Pliant Therapeutics, Inc.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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